(6-Methylhept-1-en-3-yn-1-yl)(triphenyl)stannane
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Overview
Description
(6-Methylhept-1-en-3-yn-1-yl)(triphenyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a triphenyl group and a 6-methylhept-1-en-3-yn-1-yl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methylhept-1-en-3-yn-1-yl)(triphenyl)stannane typically involves the reaction of triphenylstannyl chloride with 6-methylhept-1-en-3-yn-1-yl lithium or Grignard reagents. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include low temperatures to control the reactivity of the intermediates and to ensure high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(6-Methylhept-1-en-3-yn-1-yl)(triphenyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state organotin compounds.
Substitution: The triphenylstannyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Organotin oxides.
Reduction: Lower oxidation state organotin compounds.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
(6-Methylhept-1-en-3-yn-1-yl)(triphenyl)stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (6-Methylhept-1-en-3-yn-1-yl)(triphenyl)stannane involves its interaction with molecular targets through the formation of carbon-tin bonds. The compound can act as a catalyst or reagent in various chemical reactions, facilitating the formation or breaking of chemical bonds. The specific pathways and molecular targets depend on the context of its use, such as in organic synthesis or biological systems.
Comparison with Similar Compounds
Similar Compounds
- (6-Methylhept-1-en-3-yn-1-yl)(tributyl)stannane
- (6-Methylhept-1-en-3-yn-1-yl)(triphenyl)germane
- (6-Methylhept-1-en-3-yn-1-yl)(triphenyl)silane
Uniqueness
(6-Methylhept-1-en-3-yn-1-yl)(triphenyl)stannane is unique due to its specific combination of a triphenylstannyl group and a 6-methylhept-1-en-3-yn-1-yl group. This unique structure imparts distinct reactivity and properties, making it valuable in specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
650605-81-5 |
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Molecular Formula |
C26H26Sn |
Molecular Weight |
457.2 g/mol |
IUPAC Name |
6-methylhept-1-en-3-ynyl(triphenyl)stannane |
InChI |
InChI=1S/C8H11.3C6H5.Sn/c1-4-5-6-7-8(2)3;3*1-2-4-6-5-3-1;/h1,4,8H,7H2,2-3H3;3*1-5H; |
InChI Key |
BHYVVYQWYANVIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC#CC=C[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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